Kokumi Sensory Activity: Ile-Leu vs. Ile-Ile Differentiation in Umami Enhancement
In a direct head-to-head sensory comparison of four Ile/Leu-containing dipeptides at 1 mM concentration, Ile-Leu produced strong kokumi enhancement, whereas Ile-Ile showed minimal activity. The study reported that Leu-Leu, Leu-Ile, and Ile-Leu increased umami thickness by 21.0–40.5% and umami continuity by 15.38–61.54% in MSG solution, while Ile-Ile did not produce a measurable enhancement [1]. Molecular dynamics simulations further revealed that Ile-Leu formed stable complexes with the calcium-sensing receptor (CaSR) through hydrogen bonds involving key residues Ala298 and Glu232, a binding mode not observed for Ile-Ile [1].
| Evidence Dimension | Kokumi umami thickness enhancement in MSG solution at 1 mM |
|---|---|
| Target Compound Data | Ile-Leu: strong kokumi activity; increases umami thickness by 21.0–40.5% and umami continuity by 15.38–61.54% [range across three active dipeptides: Leu-Leu, Leu-Ile, Ile-Leu] |
| Comparator Or Baseline | Ile-Ile: minimal effect (did not significantly increase umami thickness or continuity) |
| Quantified Difference | Ile-Leu is active; Ile-Ile is virtually inactive. The three active dipeptides (Ile-Leu, Leu-Ile, Leu-Leu) increased umami continuity by up to 61.54% vs. negligible effect for Ile-Ile. |
| Conditions | Sensory panel evaluation; 1 mM dipeptide in MSG solution; molecular dynamics simulations with CaSR |
Why This Matters
Procurement for kokumi-enhancing applications must exclude Ile-Ile, which is functionally inert in this context despite identical elemental composition—using Ile-Ile instead of Ile-Leu would result in zero sensory enhancement.
- [1] Wu J, et al. Comparative analysis of kokumi effects in Ile-Leu, Ile-Ile, Leu-Leu, and Leu-Ile: Sensory, simulation, and structural insights. Food Chemistry. 2025;474:143004. DOI: 10.1016/j.foodchem.2025.143004. View Source
